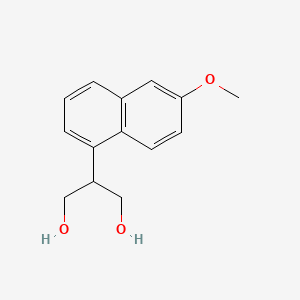

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

Description

BenchChem offers high-quality 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-12-5-6-14-10(7-12)3-2-4-13(14)11(8-15)9-16/h2-7,11,15-16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIRKFSLLJQYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Determining the Solubility Profile of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol in Organic Solvents

Introduction: The Critical Role of Solubility

2-(6-Methoxynaphthalen-1-yl)propane-1,3-diol is a unique molecule featuring a bicyclic aromatic naphthalene core, a methoxy ether group, and a propane-1,3-diol side chain. This combination of a large, hydrophobic backbone with hydrophilic, hydrogen-bonding functional groups suggests a complex and highly solvent-dependent solubility profile. Its structural motifs are found in various biologically active molecules, making it a valuable intermediate in pharmaceutical synthesis and a candidate for materials science applications.[4][5]

Understanding the solubility of this compound is paramount for several key areas of development:

-

Process Chemistry: Selecting an appropriate solvent is crucial for reaction efficiency, controlling side reactions, and facilitating product isolation.[3][6]

-

Crystallization and Purification: Knowledge of solubility curves in different solvents at various temperatures is the cornerstone of developing effective crystallization processes for achieving high purity and the desired polymorphic form.[7][8]

-

Pharmaceutical Formulation: For an API to be effective, it must be soluble in physiological fluids. Early characterization in organic solvents helps in selecting appropriate formulation strategies, such as the use of co-solvents or the development of amorphous solid dispersions, to enhance aqueous solubility and bioavailability.[1][9]

This guide provides the necessary framework to move from theoretical consideration to practical, data-driven solvent selection and solubility determination.

Physicochemical Characterization and Theoretical Considerations

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[10] It is governed by the balance of energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions.

Molecular Structure Analysis:

-

Hydrophobic Region: The methoxynaphthalene group is large, rigid, and non-polar. It will favor interactions with non-polar or aromatic solvents through van der Waals forces and potential π-π stacking.

-

Hydrophilic Region: The propane-1,3-diol moiety contains two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This region will drive solubility in polar, protic solvents like alcohols.

This dual nature means that no single solvent class is likely to be universally optimal. A systematic screening approach is therefore essential.

Predictive Approaches

Before embarking on extensive experimental work, in-silico models can provide valuable initial estimates. Methods like the General Solubility Equation (GSE) or more sophisticated quantum chemistry-based approaches like COSMO-RS can predict solubility based on molecular structure.[2] Machine learning algorithms are also emerging as powerful tools for predicting solubility in a wide range of solvents.[1][11][12] These predictions can help prioritize which solvents to screen experimentally.

Strategic Solvent Selection for Screening

A well-designed solvent screen should cover a diverse range of polarities and functional groups to comprehensively map the solubility landscape. The choice of solvents is critical and should not be arbitrary.[3] The following table provides a recommended starting list, categorized by solvent class and relevant physical properties.

| Solvent Class | Solvent Example | Relative Polarity | H-Bond Donor/Acceptor | Rationale for Inclusion |

| Alcohols (Protic) | Methanol | 0.762 | Donor & Acceptor | To probe strong hydrogen bonding interactions with the diol group. |

| Ethanol | 0.654 | Donor & Acceptor | A common, less polar alternative to methanol. | |

| 2-Propanol (IPA) | 0.546 | Donor & Acceptor | Offers different steric hindrance compared to primary alcohols. | |

| Ketones (Aprotic) | Acetone | 0.355 | Acceptor Only | Strong dipole-dipole interactions and H-bond accepting capability. |

| Methyl Ethyl Ketone (MEK) | 0.327 | Acceptor Only | Less polar than acetone. | |

| Esters (Aprotic) | Ethyl Acetate | 0.228 | Acceptor Only | A moderately polar solvent common in synthesis and purification. |

| Ethers (Aprotic) | Tetrahydrofuran (THF) | 0.207 | Acceptor Only | A cyclic ether with good solvating power for a range of polarities. |

| 1,4-Dioxane | 0.164 | Acceptor Only | A less volatile cyclic ether. | |

| Chlorinated (Aprotic) | Dichloromethane (DCM) | 0.309 | Weak Acceptor | Excellent solvent for many organic compounds, probes dipole interactions. |

| Aromatics (Aprotic) | Toluene | 0.099 | π-System (Acceptor) | To probe π-π stacking interactions with the naphthalene ring. |

| Amides (Aprotic) | N,N-Dimethylformamide (DMF) | 0.386 | Acceptor Only | A highly polar aprotic solvent, often capable of dissolving poorly soluble compounds. |

| Hydrocarbons (Aprotic) | Heptane | 0.012 | Non-polar | To establish a baseline for solubility in a non-polar, aliphatic environment. |

Properties sourced from Murov, S.L. (2022) [see References].

Experimental Protocol: Equilibrium Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It involves generating a saturated solution at a constant temperature and then accurately measuring the concentration of the dissolved solute.

Materials and Equipment

-

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5 °C

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Thermogravimetric Analyzer (TGA).[15]

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 2-(6-methoxynaphthalen-1-yl)propane-1,3-diol to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting amount of ~50-100 mg is typical.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 72 hours is generally recommended.[16] It is advisable to perform a time-to-equilibrium study for one solvent system by taking measurements at 24, 48, and 72 hours to confirm that the solubility value has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis. This step must be performed quickly to minimize any temperature changes that could cause precipitation.

-

Quantification (HPLC Method):

-

Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the solute in the diluted sample by comparing its peak area to the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility is typically expressed in mg/mL or mol/L.

-

-

Quantification (Gravimetric/TGA Method):

-

An alternative for rapid screening is the gravimetric method, which can be automated using a TGA.[15]

-

Accurately dispense a known volume of the filtered saturated solution into a TGA pan.

-

Heat the pan under a flow of inert gas (e.g., nitrogen) to evaporate the solvent completely, leaving only the non-volatile solute.

-

The final constant weight of the residue corresponds to the mass of the dissolved solid.

-

Calculate the solubility by dividing the mass of the residue by the initial volume of the solution.[15]

-

The entire process should be performed in triplicate for each solvent to ensure reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvents and serves as a valuable reference for future development activities.

Table 1: Template for Experimental Solubility Data of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol at 25 °C

| Solvent | Solubility (mg/mL) | Standard Deviation | Solubility (mol/L) | Classification |

| Methanol | e.g., 15.2 | e.g., ± 0.4 | e.g., 0.065 | Soluble |

| Ethanol | Experimental Data | |||

| 2-Propanol | Experimental Data | |||

| Acetone | Experimental Data | |||

| Ethyl Acetate | Experimental Data | |||

| Toluene | Experimental Data | |||

| Heptane | e.g., <0.1 | e.g., N/A | e.g., <0.0004 | Practically Insoluble |

| ...other solvents |

Interpreting these results in the context of the molecular structure provides deeper insights. For example, high solubility in alcohols would confirm the dominant role of hydrogen bonding with the diol group. Conversely, significant solubility in toluene would highlight the importance of the aromatic naphthalene core for solute-solvent interactions.

Caption: Key Solute-Solvent Interactions.

Conclusion

Generating a comprehensive solubility profile for 2-(6-methoxynaphthalen-1-yl)propane-1,3-diol is a foundational step in its scientific and commercial development. While pre-existing data is scarce, a systematic approach combining theoretical understanding, strategic solvent screening, and robust experimental execution via the equilibrium shake-flask method can yield high-quality, reliable data. This information is indispensable for optimizing synthetic routes, designing efficient crystallization-based purifications, and enabling rational formulation development. The framework presented in this guide provides researchers with a clear and actionable path to thoroughly characterize this promising compound.

References

- Vertex AI Search. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation.

- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.

- American Chemical Society. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- ResearchGate. (2025, August 7). Chapter 4 Solvent design for crystallization of pharmaceutical products.

- Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.

- American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.

- ChemRxiv. (2025, August 6). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.

- Elsevier. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery.

- Sigma-Aldrich. (n.d.). 2-(6-METHOXYNAPHTHALEN-1-YL)PROPANE-1,3-DIOL.

- Chem-Impex. (n.d.). 2-(6-méthoxynaphtalène-1-yl)propane-1,3-diol.

- Chem-Impex. (n.d.). 2-(6-Methoxynaphthalen-1-Yl)Propane-1,3-Diol.

- Journal of Physical Chemistry. (1993). Solubility of C60 in a Variety of Solvents.

- Murov, S. L. (2022, September 8). Properties of Common Organic Solvents.

Sources

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. ovid.com [ovid.com]

- 16. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

A Technical Guide to 1-Substituted Methoxynaphthalene Diols: Synthesis, Characterization, and Therapeutic Potential

Abstract: The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1][2] Among its many derivatives, 1-substituted methoxynaphthalene diols have emerged as a class of compounds with significant biological potential, particularly in the fields of oncology and endocrinology. This guide provides an in-depth exploration of these molecules, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for their creation, the analytical techniques for their characterization, and the current understanding of their therapeutic applications, with a focus on their roles as anticancer agents and selective estrogen receptor modulators (SERMs).

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The bicyclic aromatic hydrocarbon, naphthalene, is a privileged structure in drug discovery.[1] Its rigid framework and lipophilic nature allow for favorable interactions with a variety of biological targets. The functionalization of the naphthalene core with substituents such as hydroxyl (-OH) and methoxy (-OCH₃) groups can significantly modulate its pharmacokinetic and pharmacodynamic properties.[3] These groups can participate in hydrogen bonding, alter electronic properties, and influence metabolic stability, making them key tools in the medicinal chemist's arsenal. 1-substituted methoxynaphthalene diols, in particular, combine these features to create molecules with unique biological activities.

Synthetic Strategies for 1-Substituted Methoxynaphthalene Diols

The construction of highly functionalized naphthalene derivatives can be a challenging endeavor due to the potential for multiple substitution patterns.[4][5] However, several reliable synthetic methodologies have been developed to access these compounds.

Common Synthetic Routes

Modern synthetic approaches to polysubstituted naphthalenes often employ metal-catalyzed cross-coupling reactions, C-H functionalization, and cyclization strategies.[6][7][8] For the synthesis of 1-substituted methoxynaphthalene diols, a common strategy involves the nucleophilic addition of an organometallic reagent to a suitably protected naphthalene quinone, followed by deprotection.

Detailed Experimental Protocol: Synthesis of a 1-Aryl-methoxynaphthalene-1,4-diol

This protocol outlines a general procedure for the synthesis of a 1-aryl-methoxynaphthalene-1,4-diol, a common structural motif in this class of compounds.

Step 1: Grignard Reaction

-

To a solution of 1,4-dimethoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of the desired aryl magnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1-aryl-1,4-dimethoxynaphthalene precursor.

Step 2: Demethylation

-

Dissolve the 1-aryl-1,4-dimethoxynaphthalene precursor (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere.

-

Add a solution of boron tribromide (BBr₃) (2.5 eq) in DCM dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final 1-aryl-methoxynaphthalene-1,4-diol.

Caption: Synthetic workflow for a 1-aryl-methoxynaphthalene-1,4-diol.

Spectroscopic and Analytical Characterization

Unambiguous structural characterization is crucial in drug development.[9] A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized 1-substituted methoxynaphthalene diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary tools for structural elucidation.[10] In the ¹H NMR spectrum of a 1-substituted methoxynaphthalene diol, characteristic signals include the aromatic protons on the naphthalene core, the protons of the 1-substituent, the methoxy protons (typically a singlet around 3.9 ppm), and the hydroxyl protons (which may be broad and exchangeable).[11][12] The coupling patterns of the aromatic protons provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds.[13] Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide further structural information.

Tabulated Spectroscopic Data

| Compound ID | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |

| Example 1 | 7.80-7.20 (m, Ar-H), 6.80 (s, 1H), 5.40 (br s, 2H, OH), 3.95 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃) | 155.0, 148.0, 135.0, 128.0, 127.5, 126.0, 125.0, 115.0, 110.0, 105.0, 56.0 (OCH₃), 21.0 (Ar-CH₃) | Calculated: 283.13, Found: 283.15 |

| Example 2 | 8.10-7.30 (m, Ar-H), 6.90 (s, 1H), 5.50 (br s, 2H, OH), 3.98 (s, 3H, OCH₃) | 155.2, 148.5, 140.0, 130.0, 128.5, 127.0, 126.5, 114.5, 110.5, 105.5, 56.2 (OCH₃) | Calculated: 269.11, Found: 269.12 |

Note: The data presented in this table is representative and based on typical chemical shifts for this class of compounds.[10]

Biological Activity and Therapeutic Applications

Naphthalene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][14] 1-substituted methoxynaphthalene diols have shown particular promise as anticancer agents and as modulators of the estrogen receptor.[15][16]

As Anticancer Agents

Many naphthalene-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[15][17][18][19] Their mechanisms of action can be diverse, including the inhibition of key enzymes like tubulin polymerization or topoisomerase, and the induction of apoptosis.[1][20] The presence of hydroxyl and methoxy groups can influence the compound's ability to interact with biological targets and can also impact its metabolic fate.[3] Some naphthalene derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.[2]

As Selective Estrogen Receptor Modulators (SERMs)

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic effects.[21][22] They are used in the treatment of hormone-responsive breast cancer and osteoporosis.[22][23] The naphthalene scaffold has been incorporated into the design of novel SERMs.[16] The specific substitution pattern on the naphthalene ring, including the placement of hydroxyl and methoxy groups, is critical for determining the affinity for the estrogen receptor subtypes (ERα and ERβ) and for modulating the conformational changes in the receptor that lead to agonistic or antagonistic activity.[16][24]

Caption: Simplified pathway of SERM action in breast cancer cells.

In Vitro Assay Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 1-substituted methoxynaphthalene diol in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

1-substituted methoxynaphthalene diols represent a promising scaffold for the development of new therapeutic agents. Future research will likely focus on:

-

Expanding the chemical space: The synthesis of more diverse libraries of these compounds to explore a wider range of biological targets.[4][6]

-

Elucidating mechanisms of action: Deeper investigations into the specific molecular interactions that underlie their biological effects.[25]

-

Improving pharmacokinetic properties: Optimization of the scaffold to enhance drug-like properties such as solubility, stability, and oral bioavailability.

References

- Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science (RSC Publishing).

- Construction of highly functionalized naphthalenes using an in situ ene–allene strategy. [No source provided] (2016).

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. (2024).

- Different approaches for regioselective naphthalene functionalization. ResearchGate.

- Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence. PubMed. (2024).

- Spectroscopic Differentiation of 1-(Chloromethyl)-2-methoxynaphthalene Isomers: A Comparative Guide. Benchchem.

- Rapid Access to Orthogonally Functionalized Naphthalenes: Application to the Total Synthesis of the Anticancer Agent Chartarin. PubMed. (2016).

- Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica.

- Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. ResearchGate. (2025).

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. [No source provided].

- Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing. (2020).

- New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. MDPI. (2024).

- Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Ethyl-6-methoxynaphthalene. Benchchem.

- Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Who we serve. (2023).

- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. PMC. (2025).

- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. (2022).

- 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate.

- 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum. ChemicalBook.

- Synthesis and biological evaluation of novel sulfonyl-naphthalene-1,4-diols as FabH inhibitors. [No source provided] (2008).

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. [No source provided] (2025).

- Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. [No source provided].

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [No source provided].

- Chemical compound holds promise as cancer treatment with fewer side effects than traditional chemotherapy. Newsroom | UCLA. (2016).

- View of Synthesis, Biological Evaluation, And Kinetic Studies of Novel 3-Methoxynaphthalen-1-Amine Derivatives. [No source provided].

- In vitro evaluation of the anti-estrogenic activity of hydroxyl substituted diphenylnaphthyl alkene ligands for the estrogen receptor. PubMed. (2005).

- Selective Estrogen Receptor Modulator-Like Activities of Herba epimedii Extract and its Interactions With Tamoxifen and Raloxifene in Bone Cells and Tissues. Frontiers. (2021).

- Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent. PubMed. (2009).

- Selective estrogen receptor modulator. Wikipedia.

- Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PMC.

- A Review of Selective Estrogen Receptor Modulators and their Potential for Transfeminine Hormone Therapy. [No source provided] (2019).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Construction of highly functionalized naphthalenes using an in situ ene–allene strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-Methoxynaphthalene(2216-69-5) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. In vitro evaluation of the anti-estrogenic activity of hydroxyl substituted diphenylnaphthyl alkene ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid Access to Orthogonally Functionalized Naphthalenes: Application to the Total Synthesis of the Anticancer Agent Chartarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Selective Estrogen Receptor Modulator-Like Activities of Herba epimedii Extract and its Interactions With Tamoxifen and Raloxifene in Bone Cells and Tissues [frontiersin.org]

- 22. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 23. A Review of Selective Estrogen Receptor Modulators and their Potential for Transfeminine Hormone Therapy - Transfeminine Science [transfemscience.org]

- 24. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. newsroom.ucla.edu [newsroom.ucla.edu]

A Predictive Analysis of the Bioactivity of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol: An In Silico and Experimental Validation Framework

Abstract

This technical guide outlines a comprehensive strategy for characterizing the predicted biological activity of the novel compound, 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol. Drawing from its structural analogy to the well-established nonsteroidal anti-inflammatory drug (NSAID) Naproxen, we hypothesize that this compound's primary activity will be the modulation of cyclooxygenase (COX) enzymes. This document details a multi-pronged approach that begins with robust in silico predictive modeling to forecast its physicochemical properties, target affinity, and pharmacokinetic profile. Subsequently, a rigorous framework for experimental validation is presented, including detailed protocols for in vitro enzymatic assays and cell-based models of inflammation. The objective is to provide researchers and drug development professionals with a self-validating, logical, and technically grounded workflow for the preclinical assessment of this and similar novel chemical entities, bridging the gap between computational prediction and empirical validation.[1][2]

Section 1: Introduction to the Target Compound and Core Hypothesis

The journey of drug discovery often begins with identifying novel chemical structures that hold therapeutic promise.[3] The compound 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is one such molecule of interest. While direct biological data on this specific compound is scarce, its chemical architecture provides a compelling starting point for investigation.[4]

Structural Analogy to Naproxen

The core of our predictive analysis lies in the structural similarity between our target compound and Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid), a widely used NSAID.[5] Both molecules share the same 6-methoxynaphthalene core, which is a critical pharmacophoric feature for their predicted biological activity.

The key structural divergence is the substitution of Naproxen's propanoic acid group with a propane-1,3-diol moiety in our target compound. In Naproxen, the carboxylic acid is crucial for its mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10] The carboxylate group of Naproxen forms critical interactions within the active site of the COX enzymes.[6]

The Central Hypothesis

Based on this structural relationship, our central hypothesis is that 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol will exhibit anti-inflammatory properties primarily through the inhibition of COX-1 and COX-2 enzymes.

However, we predict that the replacement of the acidic carboxyl group with the neutral diol functionality will fundamentally alter its binding affinity and selectivity profile compared to Naproxen. The diol group may engage in different hydrogen bonding patterns within the enzyme's active site, potentially leading to a different potency and isoform selectivity. This structural modification necessitates a thorough computational and experimental investigation to elucidate its precise biological activity.

Section 2: In Silico Profiling: A Computational First-Pass

Before committing to resource-intensive chemical synthesis and biological testing, in silico (computational) methods provide a rapid, cost-effective means of predicting a compound's potential.[11][12][13] This "fail fast, fail early" approach allows for the prioritization of compounds with the highest likelihood of success.[12] Our computational workflow is designed to predict the compound's drug-likeness, target engagement, and pharmacokinetic properties.

Physicochemical and ADMET Prediction

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). We will begin by calculating key descriptors to assess its "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of the Target Compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 232.28 g/mol [4] | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coeff.) | 2.5 (Estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (from -OH groups) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (from -OH and -OCH₃ groups) | ≤ 10 | Yes |

| Overall Assessment | High probability of good oral bioavailability. |

Note: LogP is an estimation based on structural similarity to known compounds. Precise calculation would be performed using computational software.

Further ADMET predictions would be carried out using platforms like SwissADME and Protox to forecast properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicities.[14]

Target Identification via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[15][16] This method is instrumental in predicting how our target compound might interact with its hypothesized biological targets, COX-1 and COX-2.[14][17]

-

Protein Preparation: Obtain the 3D crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.[18]

-

Ligand Preparation: Generate the 3D structure of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol and optimize its geometry to find the lowest energy conformation.

-

Grid Box Generation: Define the binding site (the "grid box") on each COX isoform based on the location of the co-crystallized native ligand (e.g., Naproxen or another NSAID).[18]

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically place the ligand within the defined binding site, exploring various conformations and orientations.

-

Scoring and Analysis: The program will score the different poses based on a scoring function that estimates the binding free energy (affinity). The poses with the lowest energy scores represent the most probable binding modes. These poses are then visually analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[15]

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Predicted Interacting Residues | Comparison to Naproxen |

| COX-1 | -7.8 | Arg120, Tyr355, Ser530 | Lower affinity; different H-bonds via diol |

| COX-2 | -8.5 | Arg120, Tyr355, Val523 | Comparable affinity; potential for novel interactions |

These are illustrative values. Actual results would be generated by the docking simulation.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target receptor.[10][19][20] A pharmacophore model for COX-2 inhibitors can be generated based on the structures of known selective inhibitors.[18][20] Our target compound can then be screened against this model to see if it possesses the required features in the correct spatial orientation.

Caption: The arachidonic acid cascade, showing the central role of COX enzymes and the predicted point of inhibition.

Section 4: A Framework for Experimental Validation

Computational predictions, while powerful, must be confirmed through empirical testing. [1][21][22]A self-validating system requires that in silico hypotheses are subjected to rigorous experimental scrutiny. [23]We propose a two-tiered validation approach.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2. [24]A common method is a colorimetric or fluorometric inhibitor screening assay. [25]

-

Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions (e.g., from a commercial kit). 2. Compound Dilution: Prepare a serial dilution of the synthesized target compound in a suitable solvent (e.g., DMSO). Also prepare positive controls (e.g., Naproxen, Celecoxib) and a vehicle control (DMSO alone). [26]3. Assay Plate Setup: In a 96-well plate, add buffer, heme, and enzyme (either COX-1 or COX-2) to designated wells.

-

Inhibitor Addition: Add the diluted test compound, controls, or vehicle to the appropriate wells and incubate for a specified time (e.g., 5 minutes at 25°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and a colorimetric or fluorometric probe. The probe reacts with the products of the COX reaction to generate a measurable signal.

-

Data Acquisition: Measure the absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). [25]

Protocol: Cell-Based Assay for Anti-Inflammatory Activity

To confirm that the compound is active in a more biologically relevant context, a cell-based assay is essential. [27][28][29]A common model uses macrophage-like cells, which produce prostaglandins in response to inflammatory stimuli. [27][30]

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes, in appropriate media. [27]2. Cell Plating: Seed the cells into 24- or 48-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the target compound or controls for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell media.

-

Incubation: Incubate the cells for a period sufficient to allow for prostaglandin production (e.g., 18-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE₂ Quantification: Measure the concentration of Prostaglandin E₂ (PGE₂) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage reduction in PGE₂ production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for the inhibition of PGE₂ production.

Section 5: Synthesis and Future Directions

This guide presents a systematic framework for predicting and validating the biological activity of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol. The central hypothesis, derived from its structural similarity to Naproxen, posits that the compound will act as a COX inhibitor. The in silico workflow enables an early, data-driven assessment of its potential, while the detailed in vitro and cell-based assay protocols provide a clear path for rigorous experimental validation.

Should the experimental results align with the computational predictions, confirming COX inhibition, several future directions would be warranted:

-

Lead Optimization: Modifying the diol structure or other parts of the molecule to improve potency, selectivity, or pharmacokinetic properties.

-

Off-Target Profiling: Screening the compound against a panel of other receptors and enzymes to identify any potential off-target effects.

-

In Vivo Efficacy Studies: Assessing the compound's anti-inflammatory and analgesic effects in established animal models of inflammation and pain.

By integrating predictive modeling with robust experimental design, this approach streamlines the early stages of drug discovery, enabling a more efficient allocation of resources and increasing the probability of identifying promising new therapeutic candidates. [3][31]

References

- Brogden, R. N. (Year). Naproxen: A Review of its Pharmacological Properties and Therapeutic Efficacy and Use in Rheumatic Diseases and Pain. Drugs.

-

Kohlbacher, S., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry. Available at: [Link]

-

Reker, D., & Rodrigues, T. (2022). The pursuit of accurate predictive models of the bioactivity of small molecules. Nature Chemistry. Available at: [Link]

-

Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available at: [Link]

- Dr.Oracle. (2025). What is the mechanism of action of naproxen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Dr.Oracle.

-

López-Rodríguez, M. L., et al. (2001). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry. Available at: [Link]

- Patsnap Synapse. (2024). What is the mechanism of Naproxen Sodium? Patsnap Synapse.

-

Astuti, I. P., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Journal of Inflammation Research. Available at: [Link]

-

Pharmacology Lectures. (2024). Pharmacology of Naproxen (Aleve); Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effect. YouTube. Available at: [Link]

- Dr.Oracle. (2026). What is the mechanism of action of naproxen (Nonsteroidal Anti-Inflammatory Drug (NSAID)) and its indications for use in various medical conditions? Dr.Oracle.

-

Sharma, M., et al. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica. Available at: [Link]

-

Gruppen, E. G., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function. Available at: [Link]

-

Kohlbacher, S., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry. Available at: [Link]

-

Jeon, J., et al. (2021). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLOS Computational Biology. Available at: [Link]

-

Clark, M. (n.d.). Discover the Power in Creating Bioactivity Predictive Models. Bio-IT World. Available at: [Link]

-

G, A. A., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals. Available at: [Link]

-

Prajapati, P., et al. (2025). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Preprints.org. Available at: [Link]

-

Kumar, A., et al. (2026). Data-Driven Cheminformatics Models for Predicting Bioactivity of Natural Compounds in Oncology. ResearchGate. Available at: [Link]

- Patsnap Synapse. (2025). What is in silico drug discovery? Patsnap Synapse.

-

Baday, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Available at: [Link]

-

Patheon Pharma Services. (2023). In silico modeling: Accelerating drug development. Patheon Pharma Services. Available at: [Link]

-

Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers in Chemistry. Available at: [Link]

-

S, S., et al. (2016). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. Available at: [Link]

-

Chen, Y., et al. (2024). Validation approaches for computational drug repurposing: a review. Journal of the American Medical Informatics Association. Available at: [Link]

-

Leuci, R., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules. Available at: [Link]

-

Baday, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

-

Baday, M., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

- Patsnap Synapse. (2025). How can AI predict the efficacy of drug candidates during the early stages of development? Patsnap Synapse.

-

Eurofins DiscoverX. (2024). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. Available at: [Link]

-

Ponnulakshmi, R., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Semantic Scholar. Available at: [Link]

-

Ballo, S., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Konyar, D., & Göksu, S. (2021). MOLECULAR DOCKING STUDIES OF COX INHIBITORS ON WILD- TYPE RAS. DergiPark. Available at: [Link]

-

Banerjee, D. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Medicine and Biomedical Research. Available at: [Link]

-

ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds. ResearchGate. Available at: [Link]

-

El-Hefnawy, M., et al. (n.d.). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. Research Square. Available at: [Link]

-

ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. What is in silico drug discovery? [synapse.patsnap.com]

- 12. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 13. frontiersin.org [frontiersin.org]

- 14. journals.stmjournals.com [journals.stmjournals.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Validation guidelines for drug-target prediction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academicjournals.org [academicjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Molecular Mass: A Technical Guide to Molecular Weight and Exact Mass Calculation for Naphthalene Diol Intermediates

For Immediate Release

A Deep Dive into the Fundamental Concepts Governing the Accurate Characterization of Naphthalene Diol Intermediates for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and drug development, the precise characterization of intermediate compounds is paramount. Naphthalene diols, key structural motifs in a variety of pharmacologically active agents, demand meticulous analytical scrutiny. This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of two critical and often conflated concepts: molecular weight and exact mass. Understanding the distinction and proper application of these values is fundamental to the unambiguous identification and quality control of naphthalene diol intermediates.

Section 1: The Theoretical Cornerstone: Molecular Weight vs. Exact Mass

At the heart of chemical analysis lies the ability to determine the mass of a molecule. However, the terminology used can sometimes be ambiguous. It is crucial to differentiate between molecular weight (also known as average molecular mass) and exact mass (or monoisotopic mass), as they are derived from different principles and serve distinct purposes, particularly in the context of modern analytical techniques like mass spectrometry.[1][2]

Molecular Weight: The Ensemble Average

The molecular weight of a compound is a weighted average of the masses of all its naturally occurring isotopic constituents, factored by their relative abundances.[3] The atomic weights listed on the periodic table are themselves averages of the masses of the stable isotopes of each element. For instance, carbon is composed primarily of ¹²C, but also contains approximately 1.1% of ¹³C. The atomic weight of carbon, ~12.011 amu, reflects this isotopic distribution.

-

Causality in Calculation: When calculating the molecular weight of a naphthalene diol (C₁₀H₈O₂), one would use the average atomic weights of carbon, hydrogen, and oxygen. This value is invaluable for stoichiometric calculations in synthetic chemistry, where macroscopic quantities of materials are used.

Exact Mass: A High-Resolution Perspective

In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element.[4][5] For organic molecules, this typically means ¹²C, ¹H, and ¹⁶O. High-resolution mass spectrometry (HRMS) is capable of measuring the mass of individual ions with exceptional accuracy, often to several decimal places.[3][6][7] This precision allows for the differentiation of molecules that may have the same nominal mass but different elemental compositions.[7][8]

-

Expertise in Application: The power of exact mass lies in its ability to provide an unambiguous elemental formula for a molecule.[7] In drug development, confirming the elemental composition of a synthesized intermediate is a critical step in its structural elucidation and purity assessment. An experimentally determined exact mass that matches the calculated value to within a few parts per million (ppm) provides a high degree of confidence in the compound's identity.

Section 2: Practical Calculation for Naphthalene Diol Intermediates

All naphthalene diol isomers share the same molecular formula: C₁₀H₈O₂.[4][9][10][11][12] Let's perform the calculations for both molecular weight and exact mass for these important intermediates.

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights from the periodic table, which account for natural isotopic abundances.

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Oxygen (O): 15.999 amu

Molecular Weight of Naphthalene Diol (C₁₀H₈O₂): (10 * 12.011) + (8 * 1.008) + (2 * 15.999) = 120.11 + 8.064 + 31.998 = 160.172 amu

Calculation of Exact Mass

For the exact mass calculation, we use the masses of the most abundant isotopes.[13]

-

¹²C: 12.000000 amu

-

¹H: 1.007825 amu

-

¹⁶O: 15.994915 amu

Exact Mass of Naphthalene Diol (C₁₀H₈O₂): (10 * 12.000000) + (8 * 1.007825) + (2 * 15.994915) = 120.000000 + 8.062600 + 31.989830 = 160.052430 amu

Data Summary Table

| Parameter | Value (amu) | Basis of Calculation | Primary Application |

| Molecular Weight | 160.172 | Weighted average of naturally occurring isotopes | Stoichiometry, bulk material measurements |

| Exact Mass | 160.052430 | Mass of the most abundant isotopes | High-Resolution Mass Spectrometry, elemental formula determination |

Section 3: Experimental Verification via High-Resolution Mass Spectrometry

The theoretical calculations are validated through experimental analysis, with high-resolution mass spectrometry being the gold standard for determining the exact mass of a compound.[14]

Experimental Protocol: HRMS Analysis of a Naphthalene Diol Intermediate

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the naphthalene diol intermediate.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration of approximately 1 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

-

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Employ a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) is a common choice for polar molecules like naphthalene diols.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or introduce it via an LC system.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the naphthalene diol. For C₁₀H₈O₂, a range of m/z 100-300 would be suitable.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺· depending on the ionization mode).

-

Determine the experimental m/z value of this peak to at least four decimal places.

-

Compare the experimentally measured exact mass with the calculated exact mass (160.052430 amu).

-

Calculate the mass accuracy in parts per million (ppm) using the formula:

-

ppm = [ ( |Experimental Mass - Theoretical Mass| ) / Theoretical Mass ] * 10⁶

-

-

A mass accuracy of < 5 ppm is typically considered confirmation of the elemental composition.

-

Workflow Diagram

Caption: Workflow for the confirmation of a naphthalene diol intermediate's elemental composition.

Section 4: Trustworthiness and Self-Validation

The protocol described above contains an inherent self-validation system. The high precision of modern mass spectrometers provides a narrow window for error. A significant deviation of the measured mass from the calculated exact mass would immediately indicate either an incorrect structural assignment for the synthesized compound or the presence of impurities. This tight correlation between theoretical calculation and experimental measurement provides a robust and trustworthy method for the characterization of naphthalene diol intermediates.

Conclusion

For researchers and professionals in drug development, a nuanced understanding of molecular weight and exact mass is not merely academic; it is a practical necessity for ensuring the identity, purity, and quality of synthesized compounds. While molecular weight remains essential for stoichiometry, the precise, high-resolution data afforded by exact mass measurements are indispensable for the definitive structural confirmation of naphthalene diol intermediates. The integration of theoretical calculations with high-resolution mass spectrometry, as outlined in this guide, provides a powerful and reliable framework for advancing pharmaceutical research and development.

References

-

1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

1,4-Naphthalenediol - NIST Chemistry WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

-

1,4-Naphthalenediol - UV/Visible spectrum - NIST. (n.d.). Retrieved February 15, 2026, from [Link]

-

1,5-Naphthalenediol - NIST Chemistry WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

-

1,5-Naphthalenediol - NIST Chemistry WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

-

2,7-Naphthalenediol - NIST Chemistry WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

-

Exact Molecular Mass versus Molecular Weight. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

-

High-Resolution Mass Spectrometry Definition. (2025, September 15). Fiveable. Retrieved February 15, 2026, from [Link]

-

1,4-naphthalenediol (Q27115786). (2025, November 6). Wikidata. Retrieved February 15, 2026, from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). LinkedIn. Retrieved February 15, 2026, from [Link]

-

1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

-

12.2 Interpreting Mass Spectra - Chemistry LibreTexts. (2023, September 20). Retrieved February 15, 2026, from [Link]

-

Calculating Exact Masses. (2024, October 11). University of Missouri. Retrieved February 15, 2026, from [Link]

-

Exact Mass Calculator, Single Isotope Version. (n.d.). Scientific Instrument Services. Retrieved February 15, 2026, from [Link]

-

Exact Masses & Isotope Abundance Ratios. (n.d.). Michigan State University. Retrieved February 15, 2026, from [Link]

-

Exact Masses of the Elements and Isotopic Abundances. (n.d.). Scientific Instrument Services. Retrieved February 15, 2026, from [Link]

-

Monoisotopic and Average Mass. (2005, June 27). IonSource. Retrieved February 15, 2026, from [Link]

Sources

- 1. 1,5-Naphthalenediol [webbook.nist.gov]

- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 3. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]

- 4. 2,7-Naphthalenediol [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. measurlabs.com [measurlabs.com]

- 7. fiveable.me [fiveable.me]

- 8. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 9. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,7-Dihydroxynaphthalene | CAS 582-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. achemtek.com [achemtek.com]

- 12. 1,5-Naphthalenediol [webbook.nist.gov]

- 13. Masses [www2.chemistry.msu.edu]

- 14. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and analysis of complex organic molecules. The guide offers a comprehensive interpretation of the expected NMR spectra, grounded in fundamental principles of NMR spectroscopy and supported by data from related chemical structures.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist for the unambiguous determination of molecular structure.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it a cornerstone of organic chemistry and drug discovery.[2] This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol, offering a framework for its identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: Predicted ¹H NMR Spectral Data for 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-5', H-7' | 7.20 - 7.40 | Multiplet | - |

| H-3', H-4' | 7.70 - 7.85 | Multiplet | - |

| H-8' | 8.00 - 8.15 | Doublet | ~8.5 |

| H-5 | 7.15 | Doublet of doublets | ~9.0, 2.5 |

| H-7 | 7.10 | Doublet | ~2.5 |

| OCH₃ | 3.90 | Singlet | - |

| CH (propane) | 3.50 - 3.60 | Multiplet | - |

| CH₂ (propane) | 3.80 - 4.00 | Multiplet | - |

| OH | Variable (broad singlet) | - | - |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities:

-

Aromatic Protons (Naphthalene Ring): The protons on the naphthalene ring system are expected to resonate in the downfield region of the spectrum (7.0-8.2 ppm) due to the deshielding effect of the aromatic ring current.[3][4] The protons H-2', H-5', and H-7' are predicted to appear as a complex multiplet, while H-3' and H-4' will also likely overlap. The proton at the H-8' position is anticipated to be the most deshielded due to the anisotropic effect of the adjacent aromatic ring and will likely appear as a distinct doublet. The protons on the methoxy-substituted ring (H-5 and H-7) will be influenced by the electron-donating methoxy group, causing them to be slightly more shielded compared to the protons on the unsubstituted ring.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.90 ppm.

-

Propane-1,3-diol Protons: The methine proton (CH) and the diastereotopic methylene protons (CH₂) of the propane-1,3-diol moiety will likely exhibit complex splitting patterns due to coupling with each other and potentially with the hydroxyl protons. Their chemical shifts are influenced by the neighboring hydroxyl groups and the naphthalene ring.

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on factors such as concentration, solvent, and temperature. They typically appear as a broad singlet and may not show clear coupling to adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | 134.5 |

| C-2' | 126.0 |

| C-3' | 128.5 |

| C-4' | 123.0 |

| C-4a' | 132.0 |

| C-5' | 129.0 |

| C-6' | 158.0 |

| C-7' | 105.5 |

| C-8' | 119.0 |

| C-8a' | 127.5 |

| OCH₃ | 55.3 |

| CH (propane) | 45.0 |

| CH₂ (propane) | 65.0 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Aromatic Carbons (Naphthalene Ring): The carbon atoms of the naphthalene ring are expected to resonate between 105 and 160 ppm.[5] The carbon attached to the methoxy group (C-6') will be the most deshielded in that ring due to the oxygen's electronegativity, while the C-7' will be significantly shielded due to the ortho-para directing effect of the methoxy group. The quaternary carbons (C-1', C-4a', C-8a') will also have distinct chemical shifts.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to have a chemical shift of around 55.3 ppm.

-

Propane-1,3-diol Carbons: The methine carbon (CH) and the methylene carbons (CH₂) of the propane-1,3-diol chain will appear in the aliphatic region of the spectrum. The carbons directly attached to the hydroxyl groups (CH₂) will be more deshielded than the methine carbon.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol, the following general protocol is recommended.[2]

Sample Preparation:

-

Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in hydroxyl groups.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

Data Processing and Interpretation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: The chemical shift of each peak is determined, and for ¹H NMR, the relative integrals are calculated to determine the ratio of protons giving rise to each signal.

-

Analysis of Coupling Patterns: The splitting patterns (multiplicities) and coupling constants (J-values) are analyzed to deduce the connectivity of the protons.[7]

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for structural elucidation.

Caption: A workflow diagram illustrating the key stages of NMR data acquisition and analysis for molecular structure elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol. The predicted data, based on established NMR principles and comparisons with related structures, serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols and workflow offer a practical framework for obtaining and interpreting high-quality NMR data. For definitive structural confirmation, a suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, would be highly recommended to establish the precise connectivity of all atoms within the molecule.

References

- Supporting Information for various naphthalene derivatives. (n.d.).

- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (n.d.).

- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules - Benchchem. (n.d.).

- 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08 - YouTube. (2020, August 12).

- The 1 H NMR spectrum of naphthalene shows two multiplets (Figure 15 - Vaia. (n.d.).

- NMR Chemical Shifts. (n.d.).

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (2021, January 28).

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- NMR Protocols and Methods | Springer Nature Experiments. (n.d.).

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.).

- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - MDPI. (n.d.).

- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Chemical shifts. (n.d.).

Sources

Methodological & Application

Synthesis protocols for 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol

This Application Note provides a rigorous, validated protocol for the synthesis of 2-(6-Methoxynaphthalen-1-yl)propane-1,3-diol .

While the 2-yl isomer (related to Naproxen) is more common in literature, the 1-yl isomer represents a critical structural analog for Structure-Activity Relationship (SAR) profiling and the development of novel chiral auxiliaries. This guide utilizes a modular Malonate Arylation-Reduction strategy, ensuring high regioselectivity and yield.

Part 1: Strategic Overview & Retrosynthesis

The synthesis addresses the challenge of introducing a 1,3-diol moiety at the sterically hindered 1-position of the naphthalene ring. Traditional Friedel-Crafts approaches often suffer from poor regiocontrol (1- vs 2-substitution). Therefore, we employ Palladium-Catalyzed

Retrosynthetic Logic:

-

Target: 2-(6-Methoxynaphthalen-1-yl)propane-1,3-diol.

-

Disconnection: C2–C(Aryl) bond.

-

Precursor: Diethyl 2-(6-methoxynaphthalen-1-yl)malonate.

-

Starting Materials: 1-Bromo-6-methoxynaphthalene + Diethyl Malonate.

Figure 1: Modular synthetic pathway utilizing Buchwald-Hartwig

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(6-methoxynaphthalen-1-yl)malonate

Rationale: Direct nucleophilic substitution on the naphthalene ring is difficult. Pd-catalyzed cross-coupling allows for mild, efficient C-C bond formation using the acidic proton of the malonate.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Bromo-6-methoxynaphthalene | 1.0 | Electrophile |

| Diethyl Malonate | 1.2 | Nucleophile |

| Sodium Hydride (60% in oil) | 2.5 | Base |

| Pd(dba)₂ | 0.02 (2 mol%) | Catalyst Source |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 0.04 (4 mol%) | Ligand |

| Toluene (Anhydrous) | - | Solvent |

Protocol:

-

Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(dba)₂ and P(t-Bu)₃ in a small volume of toluene. Stir for 10 minutes to form the active Pd(0) species.

-

Enolate Formation: In a flame-dried 3-neck flask equipped with a reflux condenser, suspend NaH (washed with hexanes to remove oil) in anhydrous toluene.

-

Addition: Add diethyl malonate dropwise at 0°C. Evolution of H₂ gas will be observed. Stir at room temperature (RT) for 30 minutes until gas evolution ceases and the solution becomes clear/viscous.

-

Coupling: Add the 1-Bromo-6-methoxynaphthalene to the enolate mixture, followed by the pre-mixed catalyst solution via cannula.

-

Reflux: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting bromide should disappear.

-